![molecular formula C15H13FN2O2 B5599514 N-{[(3-氟-4-甲基苯基)氨基]羰基}苯甲酰胺](/img/structure/B5599514.png)

N-{[(3-氟-4-甲基苯基)氨基]羰基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

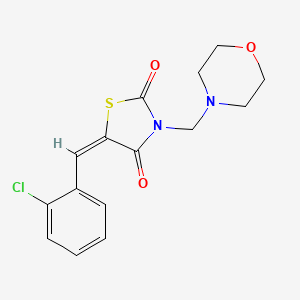

The synthesis of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide and its analogs involves various chemical reactions, highlighting the compound's synthetic accessibility. For example, compounds with similar structural motifs have been synthesized through direct acylation reactions, showcasing the versatility in creating benzamide derivatives (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzamides has been characterized using techniques like X-ray diffraction, demonstrating how specific functional groups influence the overall molecular conformation and stability. For instance, the presence of fluorine atoms and other substituents significantly affects the molecular geometry and packing in the crystal lattice, as seen in studies on fluorinated benzamides (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives can lead to diverse chemical properties. The introduction of fluorine atoms, for example, has been shown to influence the reactivity and interactions of benzamide compounds, affecting their chemical stability and reactivity patterns (Chopra & Row, 2008).

Physical Properties Analysis

The physical properties of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide derivatives, such as solubility and melting points, are influenced by their molecular structures. The presence of specific substituents and functional groups can modify these properties, as demonstrated in studies on benzamide analogs (Mukherjee, 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards different reagents and stability under various conditions, are pivotal for understanding the behavior of N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide. Research on similar compounds has shown how alterations in the molecular structure can affect chemical properties, offering insights into the design of molecules with desired reactivities (Kato et al., 1992).

科学研究应用

代谢与药代动力学

N-[[(2S)-1-[[5-(4-氟苯基)-2-甲基-4-噻唑基]羰基]-2-哌啶基]甲基]-4-苯并呋喃甲酰胺 (SB-649868) 表现出相关化合物的代谢和药代动力学特征,强调了它们的代谢途径和消除方式。这种正在研究用于治疗失眠的食欲素受体拮抗剂经历了广泛的代谢,主要通过粪便消除,突出了了解苯甲酰胺衍生物的代谢对于治疗应用的重要性 (Renzulli 等,2011)。

组蛋白脱乙酰酶抑制剂用于癌症治疗

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 是一种有效的组蛋白脱乙酰酶 (HDAC) 抑制剂,具有显着的抗肿瘤活性,突出了苯甲酰胺衍生物在开发抗癌药物中的潜力。它对 HDACs 的选择性抑制导致癌细胞凋亡,证明了此类化合物在肿瘤学中的治疗潜力 (Zhou 等,2008)。

抗病原活性

酰硫脲,包括 N-(芳基-氨基甲酰硫基)苯甲酰胺,对能够形成生物膜的细菌菌株表现出有希望的抗病原活性。对这些化合物的研究提供了关于开发具有抗生物膜特性的新型抗菌剂的见解,表明它们可用于解决耐药细菌感染 (Limban 等,2011)。

神经药理学和成像

苯甲酰胺衍生物,例如 4-[F-18]氟-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺,充当 5-羟色胺 1A (5-HT1A) 受体的分子成像探针,有助于诊断和研究阿尔茨海默病等神经系统疾病。在活体大脑中量化受体密度的能力突出了这些化合物在神经药理学和成像中的应用 (Kepe 等,2006)。

电化学应用

含有双(二苯胺基)-芴单元的聚酰胺,源自苯甲酰胺基化合物,表现出显着的电致变色和电致发光特性。这些材料在智能窗户、显示器和其他需要可逆颜色变化的设备中显示出应用潜力,展示了苯甲酰胺衍生物在材料科学中的多功能性 (Sun 等,2016)。

属性

IUPAC Name |

N-[(3-fluoro-4-methylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVHRDNWZJRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47199143 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzoyl-N'-(3-fluoro-4-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![3-methyl-1-(1-piperidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5599472.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(3-thienylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5599505.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)